N-[4-[(benzylamino)methyl]phenyl]acetamide
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Overview
Description
N-[4-[(benzylamino)methyl]phenyl]acetamide is an organic compound with the molecular formula C16H18N2O. This compound is characterized by the presence of a benzylamino group attached to a phenyl ring, which is further connected to an acetamide group. It is a versatile compound with various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(benzylamino)methyl]phenyl]acetamide typically involves the reaction of benzylamine with 4-formylphenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(benzylamino)methyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzylamino derivatives.
Scientific Research Applications
N-[4-[(benzylamino)methyl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(benzylamino)methyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound can also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(4-{bis[4-(benzylamino)phenyl]methyl}phenyl)amine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-((benzylamino)methyl)phenyl)acetamide
Uniqueness
N-[4-[(benzylamino)methyl]phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzylamino group allows for versatile chemical modifications, making it a valuable compound in various research applications.
Properties
CAS No. |
55096-87-2 |
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Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-[4-[(benzylamino)methyl]phenyl]acetamide |
InChI |
InChI=1S/C16H18N2O/c1-13(19)18-16-9-7-15(8-10-16)12-17-11-14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3,(H,18,19) |
InChI Key |
QOWJMYDBBXGGEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
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